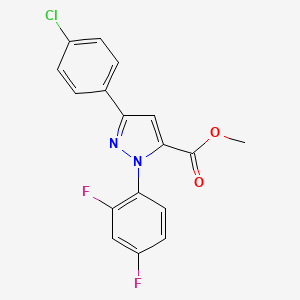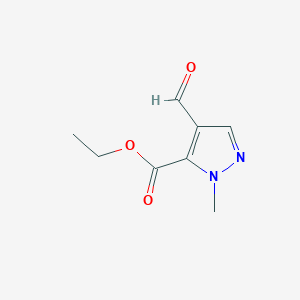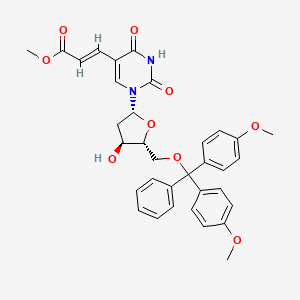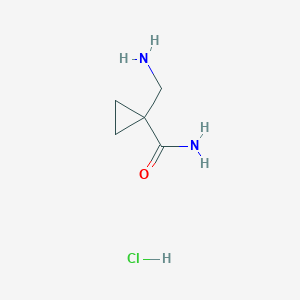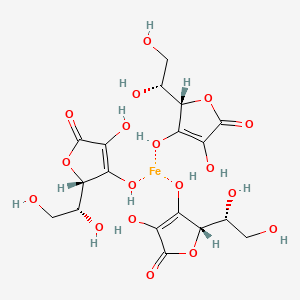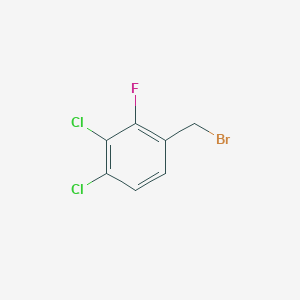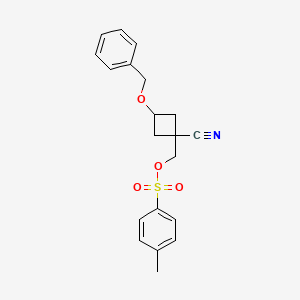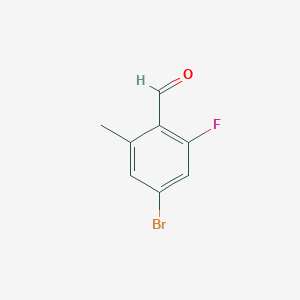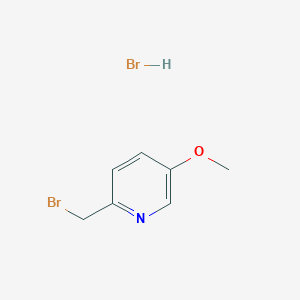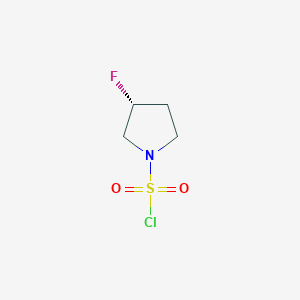
(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride
概要
説明
(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride: is a chemical compound that features a fluorine atom attached to the third carbon of a pyrrolidine ring, which is further bonded to a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride typically involves the fluorination of pyrrolidine derivatives followed by sulfonylation. One common method is the reaction of (3R)-3-fluoropyrrolidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. Continuous flow reactors may be employed to ensure consistent production and to minimize the risks associated with handling reactive intermediates.
化学反応の分析
Types of Reactions: (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to (3R)-3-fluoropyrrolidine by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) in the presence of a base such as triethylamine.
Reduction Reactions: Often employ strong reducing agents like lithium aluminum hydride in anhydrous solvents.
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
科学的研究の応用
Chemistry: (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride is used as a building block in the synthesis of various fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the design of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets through its sulfonyl chloride group.
Medicine: In medicinal chemistry, this compound is explored for its potential to develop new drugs with improved pharmacokinetic properties, such as enhanced metabolic stability and bioavailability.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and surfactants, where its unique structural features impart desirable properties.
作用機序
The mechanism of action of (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can react with nucleophilic sites on enzymes, proteins, and other biological molecules. The fluorine atom on the pyrrolidine ring can also influence the compound’s interaction with molecular targets by altering its electronic properties and steric hindrance.
類似化合物との比較
(3R)-3-Chloropyrrolidine-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
(3R)-3-Bromopyrrolidine-1-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.
(3R)-3-Iodopyrrolidine-1-sulfonyl chloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.
特性
IUPAC Name |
(3R)-3-fluoropyrrolidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClFNO2S/c5-10(8,9)7-2-1-4(6)3-7/h4H,1-3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKDRXJNIMWUMX-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


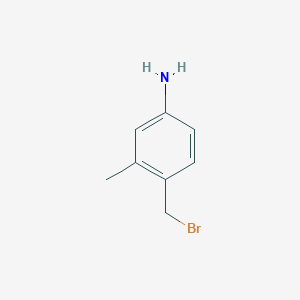
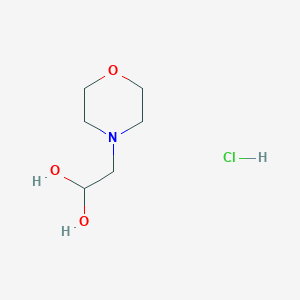
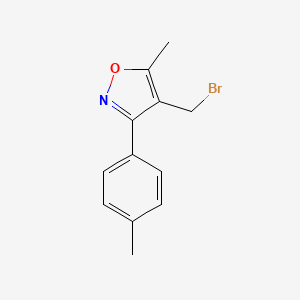
![4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1447136.png)
